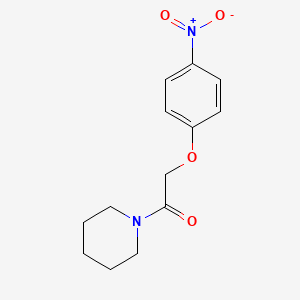

2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone is an organic compound that belongs to the class of phenoxy derivatives It is characterized by the presence of a nitrophenyl group attached to a piperidine ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone typically involves the reaction of 4-nitrophenol with 1-piperidin-1-ylethanone under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the ethanone, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Hydrogen peroxide or other peroxides.

Major Products

Reduction: 2-(4-Aminophenoxy)-1-piperidin-1-ylethanone.

Substitution: Various substituted phenoxy derivatives.

Oxidation: Piperidine N-oxide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Research indicates that derivatives of 2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone exhibit neuroprotective effects. These compounds have been tested in animal models for their ability to mitigate damage following cerebral ischemia, suggesting potential use in treating conditions such as stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have demonstrated that these compounds can reduce infarct size and improve neurological outcomes when administered after ischemic events .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In experiments involving maximal electroshock-induced seizures in mice, certain derivatives showed significant protective effects, indicating their potential as treatments for epilepsy . The data suggest a promising avenue for developing new antiepileptic drugs based on the piperidinyl framework.

Chemical Synthesis

Building Block in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in creating more complex molecules for pharmaceutical applications .

Material Science

Polymer Chemistry

In material science, the compound has been explored as a potential additive in polymer formulations. Its unique chemical structure can enhance the mechanical properties and thermal stability of polymers, making it suitable for applications in coatings and composite materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The piperidine ring can modulate the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(4-Nitrophenoxy)-1-phenylethanone: Similar structure but with a phenyl group instead of a piperidine ring.

4-Nitrophenyl piperidine: Lacks the ethanone linkage.

2-(4-Aminophenoxy)-1-piperidin-1-ylethanone: Reduced form with an amino group instead of a nitro group.

Uniqueness

2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone is unique due to the combination of the nitrophenyl group and the piperidine ring, which imparts specific chemical and biological properties

Biological Activity

2-(4-Nitrophenoxy)-1-(piperidin-1-YL)ethanone is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the nitrophenoxy group enhances its reactivity and may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a piperidine moiety linked to a 4-nitrophenoxy group through an ethanone bridge, which is crucial for its biological activity. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that may interact with cellular components.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The nitro group can be reduced to amino derivatives, which may enhance the compound's binding affinity to various receptors or enzymes. This interaction can lead to modulation of signaling pathways associated with inflammation, cell proliferation, and apoptosis.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of piperidine derivatives, including those similar to this compound. Research indicates that compounds containing piperidine rings exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Piperidine Derivative A | 10 | Antibacterial |

| Piperidine Derivative B | 5 | Antifungal |

Anti-inflammatory Activity

Piperidine derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Studies suggest that this compound may possess similar anti-inflammatory properties due to the structural characteristics imparted by the nitrophenoxy group .

Antioxidant Activity

The antioxidant potential of piperidine derivatives has also been investigated. Compounds similar to this compound have demonstrated significant free radical scavenging activity in various assays, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Study on Antimicrobial Efficacy

In a recent study, a series of piperidine-based compounds were synthesized and screened for their antimicrobial activity against clinical isolates. The results indicated that compounds with nitro substituents exhibited enhanced activity compared to their non-nitro counterparts. Specifically, the compound demonstrated an MIC value comparable to standard antibiotics .

In Vitro Evaluation of Anti-inflammatory Effects

Another study focused on evaluating the anti-inflammatory effects of piperidine derivatives in vitro. The findings revealed that these compounds significantly reduced the production of inflammatory markers in cultured macrophages, suggesting their potential use in treating inflammatory diseases .

Properties

IUPAC Name |

2-(4-nitrophenoxy)-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(14-8-2-1-3-9-14)10-19-12-6-4-11(5-7-12)15(17)18/h4-7H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKWRYTUBLKUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.